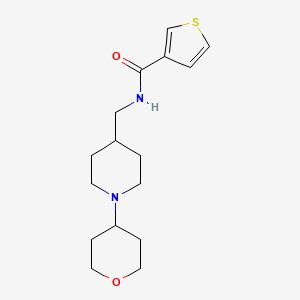

![molecular formula C14H26N2O3 B2500809 叔丁基 9-氨基-1-氧杂-4-氮杂螺[5.5]十一烷-4-羧酸酯 CAS No. 2260917-54-0](/img/structure/B2500809.png)

叔丁基 9-氨基-1-氧杂-4-氮杂螺[5.5]十一烷-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

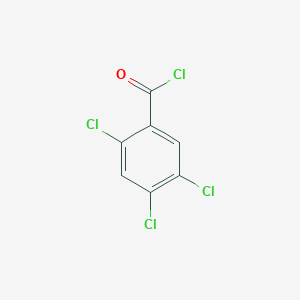

Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is a compound that falls within the category of spirocyclic compounds, which are known for their unique structures where two rings are joined at a single atom. The compound mentioned is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of tert-butyl groups, spirocyclic frameworks, and functionalities that allow for further chemical modifications.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multiple steps that can be adapted to synthesize tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves scalable routes that provide a convenient entry point to novel compounds, suggesting that similar methodologies could be applied to the synthesis of the compound . Additionally, the synthesis of constrained peptidomimetics from pyroglutamic acid demonstrates the use of Michael addition and hydrogenolysis to create a fused ring system, which could be relevant for forming the spirocyclic backbone of the target compound .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their three-dimensional conformation, which can significantly influence their biological activity. The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry and a chair conformation, which is a common feature in spirocyclic compounds . This information can be extrapolated to predict the possible conformations of tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions due to their functional groups. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal indicates that spirocyclic compounds with active methylene groups can participate in condensation reactions to yield isomeric products . This suggests that tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate could also undergo similar reactions, depending on the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For example, the crystal structures of enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione show that the compounds crystallize isostructurally and are stabilized by C-H...O hydrogen bonds . These findings can provide insights into the potential physical properties, such as solubility and crystallinity, of tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate. Chemical properties, such as reactivity and stability, can also be inferred from the functional groups present in the molecule and their known reactivity patterns.

科学研究应用

介绍对胺类化合物的Boc保护基

Tert-丁基(2,4-二氧代-3-氮杂螺[5.5]十一烷-3-基)碳酸酯(Boc-OASUD)已被描述为制备N-Boc-氨基酸的新试剂。在碱的存在下,Boc-OASUD与氨基酸及其酯在室温下反应,产生N-Boc-氨基酸及其酯,收率高,纯度好。该过程不会发生外消旋,使Boc-OASUD成为比双叔丁基二碳酸酯更优越的替代品,因为它是固态且更稳定(Rao et al., 2017)。

合成路线

已开发了高效且可扩展的合成路线,用于制备双丁基6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯,这是一种双功能化合物。该化合物对氮杂环和环丁烷环进行选择性衍生具有价值,为进入新颖化合物的化学空间提供了便捷的入口,这些化合物与哌啶环系统互补(Meyers et al., 2009)。

聚合物稳定剂

引入了酚类和硫代丙酸酯类抗氧化剂之间的协同机制的新概念。化合物3,9-双(2-(3-(3-叔丁基-4-羟基-5-甲基苯基)丙酰氧基)-1,1-二甲基乙基)-2,4,8,10-四氧代螺[5.5]十一烷(住友新抗氧化剂:Sumilizer GA-80)与硫代丙酸酯类抗氧化剂结合展示了非常有效的协同稳定效果(Yachigo et al., 1992)。

食品接触材料的安全评估

对物质3,9-双[2-(3-(3-叔丁基-4-羟基-5-甲基苯基)丙酰氧基)-1,1-二甲基乙基]-2,4,8,10-四氧代螺[5,5]十一烷(CAS号90498-90-1)进行了食品接触材料的安全评估。结论是,如果该物质及其氧化产物的迁移总量不超过0.05毫克/千克食品,那么其在与各种食品接触的聚烯烃中用作稳定剂对消费者的安全不构成问题(Flavourings, 2012)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)6-4-11(15)5-7-14/h11H,4-10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMBNLDUBIKMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate | |

CAS RN |

2260917-54-0 |

Source

|

| Record name | rac-tert-butyl (6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2500729.png)

![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)

![6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2500745.png)

![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2500747.png)